REACTION_CXSMILES
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C/C(/O[Si](C)(C)C)=N\[Si](C)(C)C.[F:13][C:14]1[NH:15][C:16]([NH2:23])=[C:17]2[C:21]([N:22]=1)=[N:20][CH:19]=[N:18]2.C(O[CH:28]1[CH2:33][CH2:32][CH2:31][CH2:30][O:29]1)(=O)C.FC(F)(F)S(O[Si](C)(C)C)(=O)=O>C(#N)C>[F:13][C:14]1[N:22]=[C:21]2[C:17]([N:18]=[CH:19][N:20]2[CH:28]2[CH2:33][CH2:32][CH2:31][CH2:30][O:29]2)=[C:16]([NH2:23])[N:15]=1
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Name
|
|
Quantity
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975 mL
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Type
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reactant
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Smiles
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C/C(=N\[Si](C)(C)C)/O[Si](C)(C)C
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Name
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|
Quantity
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200 g
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Type
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reactant
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Smiles
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FC=1NC(=C2N=CN=C2N1)N
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Name
|
|
Quantity
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282 g
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Type
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reactant
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Smiles
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C(C)(=O)OC1OCCCC1
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
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|
Quantity
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283 mL
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Type
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reactant
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Smiles
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FC(S(=O)(=O)O[Si](C)(C)C)(F)F
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Name
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Quantity
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4 L
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Type
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solvent
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Smiles
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C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting mixture heated
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Type
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TEMPERATURE
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Details
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to reflux
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Type
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TEMPERATURE
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Details
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maintained at that temperature for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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was re-adjusted to 10° C.
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Type
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TEMPERATURE
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Details
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maintained for a further 1 hour
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Duration
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1 h
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Type
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CUSTOM
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Details
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The mixture was then quenched by addition of 1M sodium carbonate (4 L)
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Type
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ADDITION
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Details
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Additional water was added to the suspension (10
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Type
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CUSTOM
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Details
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separated with the aqueous layer
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Type
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ADDITION
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Details
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containing significant solid inorganics
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Type
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CUSTOM
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Details
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The majority of the aqueous and inorganic solid was separated
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Type
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TEMPERATURE
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Details
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The organic layer still contained significant solid and was cooled to 0° C.
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Type
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STIRRING
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Details
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with stirring
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Type
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CUSTOM
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Details
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precipitation
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Type
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FILTRATION
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Details
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collected by filtration
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Type
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WASH
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Details
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the pad was washed very well with water
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Type
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CUSTOM
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Details
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then dried in vacuo at 40° C. overnight
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Duration
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8 (± 8) h
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Name
|
|
Type
|
product
|
Smiles
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FC1=NC(=C2N=CN(C2=N1)C1OCCCC1)N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |